

IUPAC name for 4-Ethyl-2-methylaniline

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Compound of Interest

Compound Name: 4-Ethyl-2-methylaniline

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An In-Depth Technical Guide to 4-Ethyl-2-methylaniline

Abstract

This technical guide provides a comprehensive overview of **4-Ethyl-2-methylaniline** (CAS No. 71757-56-7), a key substituted aniline derivative. Intended for researchers, chemists, and professionals in drug development and materials science, this document details the compound's chemical identity, physicochemical properties, synthesis methodologies, and spectroscopic characterization. Furthermore, it explores the reactivity of the molecule and its applications as a versatile intermediate in the synthesis of complex organic compounds. Safety protocols and handling guidelines are also presented to ensure its proper use in a laboratory and industrial setting. The guide synthesizes information from authoritative chemical databases and literature to serve as a reliable resource for scientific and technical applications.

Chemical Identity and Nomenclature

4-Ethyl-2-methylaniline is an aromatic organic compound featuring an aniline core substituted with an ethyl group at the para-position (C4) and a methyl group at the ortho-position (C2) relative to the amino group. This specific substitution pattern imparts distinct chemical properties that make it a valuable building block in organic synthesis.

Its IUPAC name is **4-ethyl-2-methylaniline**.^[1] It is also known by synonyms such as 4-ethyl-2-methylbenzenamine and 2-Methyl-4-ethylaniline.^{[2][3]} The structural arrangement of the substituents influences the electronic and steric environment of the amine and the aromatic ring, which dictates its reactivity.

Table 1: Chemical Identifiers and Core Properties of **4-Ethyl-2-methylaniline**

Identifier	Value	Source
IUPAC Name	4-ethyl-2-methylaniline	[1]
CAS Number	71757-56-7	[1] [2]
Molecular Formula	C ₉ H ₁₃ N	[1] [2]
Molecular Weight	135.21 g/mol	[1] [2]
Canonical SMILES	<chem>CCC1=CC(=C(C=C1)N)C</chem>	[1]
InChI	InChI=1S/C9H13N/c1-3-8-4-5-9(10)7(2)6-8/h4-6H,3,10H2,1-2H3	[1] [2]
InChIKey	AWFVTKWKQFZGFDS-UHFFFAOYSA-N	[1] [2]
PubChem CID	19035152	[1]
Topological Polar Surface Area	26 Å ²	[1] [2]

| Complexity | 101 |[\[1\]](#)[\[2\]](#) |

Synthesis and Manufacturing

The synthesis of **4-Ethyl-2-methylaniline** typically involves the reduction of a corresponding nitroaromatic precursor, a robust and widely used method for preparing anilines. The causality behind this choice lies in the accessibility of nitroaromatic compounds through electrophilic nitration and the high efficiency of nitro group reduction.

A primary route starts from 3-ethyltoluene (CAS 620-14-4), which can be nitrated to form 3-ethyl-6-nitrotoluene. Subsequent reduction of the nitro group yields the target molecule.[\[3\]](#)[\[4\]](#)

Experimental Protocol: Synthesis via Nitroarene Reduction

This protocol describes a standard laboratory-scale synthesis starting from the corresponding nitro compound, 4-ethyl-2-nitroaniline. The choice of a reducing agent like tin(II) chloride in hydrochloric acid is a classic method (Stephen reduction) known for its high yield and reliability in converting aromatic nitro groups to amines.

Step 1: Reaction Setup

- To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-ethyl-2-nitroaniline (10 mmol).
- Add ethanol (50 mL) to dissolve the starting material.
- In a separate beaker, prepare a solution of tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$, 30 mmol) in concentrated hydrochloric acid (20 mL). The acid is crucial for the reaction mechanism and for keeping the tin salts in solution.

Step 2: Reduction Reaction

- Slowly add the acidic tin(II) chloride solution to the stirred solution of 4-ethyl-2-nitroaniline. The addition should be controlled to manage the exothermic nature of the reaction.
- After the addition is complete, heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).^[5]

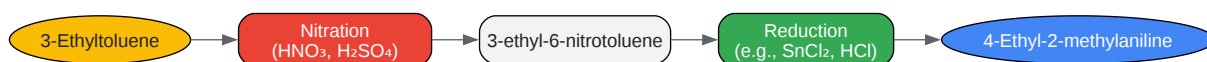
Step 3: Work-up and Isolation

- Cool the reaction mixture to room temperature and then place it in an ice bath.
- Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide (NaOH) solution until the pH is strongly basic (pH > 10). This step is critical to deprotonate the anilinium salt and precipitate tin hydroxides.
- The resulting slurry is then extracted with ethyl acetate (3 x 50 mL). The organic solvent isolates the amine product from the aqueous phase and inorganic salts.^[5]
- Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and inorganic impurities.

- Dry the organic phase over anhydrous sodium sulfate (Na_2SO_4), filter, and remove the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

- The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure **4-Ethyl-2-methylaniline**.^[5]



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*General synthetic workflow for **4-Ethyl-2-methylaniline**.*

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of **4-Ethyl-2-methylaniline**. The combination of NMR, IR, and Mass Spectrometry provides a complete structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the protons of the ethyl and methyl substituents. The aromatic protons will appear as a complex multiplet or distinct doublets and singlets in the range of δ 6.5-7.5 ppm. The NH_2 protons typically appear as a broad singlet. The ethyl group will show a quartet for the $-\text{CH}_2-$ group and a triplet for the $-\text{CH}_3$ group, while the aromatic methyl group will be a singlet around δ 2.0-2.5 ppm.
- ^{13}C NMR: The carbon spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule, confirming its asymmetry. Aromatic carbons will resonate in the δ 110-150 ppm region, while the aliphatic carbons of the ethyl and methyl groups will appear upfield.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorptions include:

- **N-H Stretching:** A characteristic doublet in the range of $3350\text{--}3500\text{ cm}^{-1}$ corresponding to the symmetric and asymmetric stretches of the primary amine (-NH_2) group. The presence of two bands is a definitive indicator of a primary amine.
- **C-H Stretching:** Aromatic C-H stretches appear just above 3000 cm^{-1} , while aliphatic C-H stretches from the ethyl and methyl groups appear just below 3000 cm^{-1} .
- **Aromatic C=C Bending:** Strong absorptions in the $1450\text{--}1600\text{ cm}^{-1}$ region are indicative of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

- **Molecular Ion Peak (M^+):** The electron impact (EI) mass spectrum should show a prominent molecular ion peak at an m/z ratio of 135, corresponding to the molecular weight of the compound.
- **Fragmentation:** Common fragmentation patterns for alkyl anilines include the loss of a hydrogen atom ($M-1$) and the loss of the alkyl groups. A significant peak at m/z 120 would correspond to the loss of a methyl radical from the ethyl group (benzylic cleavage), which is a highly favorable fragmentation pathway.

Table 2: Summary of Expected Spectroscopic Data

Technique	Feature	Expected Range / Value
¹ H NMR	Aromatic Protons (Ar-H)	δ 6.5 - 7.5 ppm
	Amine Protons (-NH ₂)	Broad singlet, δ 3.5 - 4.5 ppm
	Methylene Protons (-CH ₂ -)	Quartet, δ 2.5 - 2.8 ppm
	Aromatic Methyl (-CH ₃)	Singlet, δ 2.0 - 2.5 ppm
	Ethyl Methyl (-CH ₃)	Triplet, δ 1.1 - 1.3 ppm
IR	N-H Stretch (primary amine)	3350 - 3500 cm ⁻¹ (doublet)
	C-H Stretch (aromatic)	3000 - 3100 cm ⁻¹
	C-H Stretch (aliphatic)	2850 - 2975 cm ⁻¹
	C=C Stretch (aromatic)	1450 - 1600 cm ⁻¹
MS (EI)	Molecular Ion (M ⁺)	m/z = 135

| | Major Fragment | m/z = 120 ([M-CH₃]⁺) |

Chemical Reactivity and Applications

4-Ethyl-2-methylaniline is a bifunctional molecule whose reactivity is dominated by the nucleophilic amino group and the electron-rich aromatic ring.

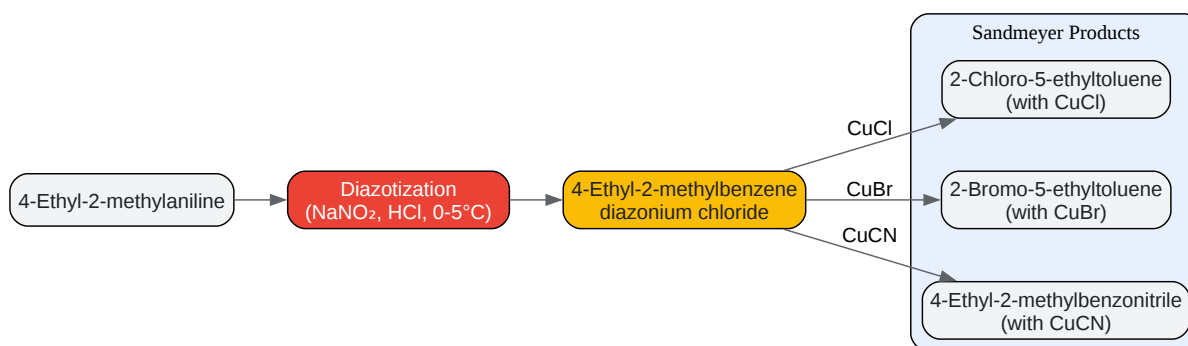
Reactions of the Amino Group

The lone pair of electrons on the nitrogen atom makes the amino group basic and nucleophilic.

- **Salt Formation:** It reacts readily with acids to form anilinium salts.
- **Acylation:** It can be acylated by reacting with acid chlorides or anhydrides to form amides. This reaction is often used to protect the amino group during other transformations.
- **Diazotization:** Like other primary aromatic amines, it undergoes diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C). The resulting diazonium salt is a highly versatile intermediate.

The Sandmeyer Reaction

The diazonium salt derived from **4-Ethyl-2-methylaniline** can be used in Sandmeyer or related reactions to introduce a wide variety of substituents (e.g., -Cl, -Br, -CN, -OH) onto the aromatic ring, displacing the diazonium group. This pathway is a cornerstone of synthetic aromatic chemistry, providing access to compounds that are difficult to synthesize via direct electrophilic substitution.



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Diazotization and subsequent Sandmeyer reactions.

Applications in Synthesis

Due to its versatile reactivity, **4-Ethyl-2-methylaniline** is a valuable intermediate in the synthesis of:

- **Pharmaceuticals:** Substituted anilines are common scaffolds in drug molecules. The specific substitution pattern of this compound can be leveraged to synthesize targeted therapeutic agents.^[6]
- **Agrochemicals:** Many herbicides and pesticides are derived from aniline precursors.

- **Dyes and Pigments:** The diazonium salts can be used in azo coupling reactions to produce highly colored azo dyes.

Safety, Handling, and Toxicology

Proper handling of **4-Ethyl-2-methylaniline** is essential due to its potential hazards. The information below is a summary and should be supplemented by a full Safety Data Sheet (SDS) before use.[\[7\]](#)[\[8\]](#)[\[9\]](#)

- **Hazard Classification:** The compound is generally classified as harmful if swallowed, toxic in contact with skin, and toxic if inhaled. It can cause skin and serious eye irritation.[\[9\]](#)[\[10\]](#)
- **Handling:** Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing vapors or mist.[\[7\]](#)
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[\[7\]](#)[\[8\]](#)
- **First Aid:** In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. In case of ingestion, rinse the mouth and seek immediate medical attention.[\[8\]](#)

Table 3: GHS Hazard and Precautionary Statements

Category	Code	Statement
Hazard	H302	Harmful if swallowed.
	H311	Toxic in contact with skin.
	H315	Causes skin irritation.
	H319	Causes serious eye irritation.
	H331	Toxic if inhaled.
Precautionary	P261	Avoid breathing dust/fume/gas/mist/vapours/spray.
	P280	Wear protective gloves/protective clothing/eye protection/face protection.
	P301+P310	IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
	P302+P352	IF ON SKIN: Wash with plenty of water.
	P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

|| P405 | Store locked up. |

Note: GHS classifications can vary by jurisdiction and supplier. Always consult the specific SDS for the material being used.

Conclusion

4-Ethyl-2-methylaniline is a synthetically important aromatic amine with well-defined chemical and physical properties. Its preparation is straightforward, typically via the reduction of the corresponding nitro compound, and its structure can be unambiguously confirmed through standard spectroscopic methods. The reactivity of its amino group and aromatic ring, particularly through diazotization and subsequent functionalization, makes it a versatile intermediate for creating a diverse range of more complex molecules. For professionals in the pharmaceutical, agrochemical, and materials science industries, a thorough understanding of this compound's synthesis, reactivity, and safe handling is crucial for leveraging its full potential in research and development.

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